molecular formula C9H16O B1336141 2,4-Dimethylhepta-2,6-dien-1-ol CAS No. 80192-56-9

2,4-Dimethylhepta-2,6-dien-1-ol

Cat. No.: B1336141
CAS No.: 80192-56-9
M. Wt: 140.22 g/mol
InChI Key: YBRHBMHQQIEOOL-UHFFFAOYSA-N
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Description

2,4-Dimethylhepta-2,6-dien-1-ol is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 140.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . Its exact mass is 140.120115130 g/mol and its monoisotopic mass is 140.120115130 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 10 .

Scientific Research Applications

  • Synthesis Methods :

    • A novel method for preparing phorone from isobutene and carbon tetrachloride was described, involving a redox addition and subsequent treatments to yield 2,6-dimethylhepta-1,5-dien-3-yne, a close relative of 2,4-Dimethylhepta-2,6-dien-1-ol (Nakada, Yura, & Murayama, 1976).
    • Another study focused on the synthesis of esters of stereoisomeric 4,5-dimethylhepta-2,4-dien-6-ynoic acids, a process related to the chemical modifications of this compound (Mavrov & Kucherov, 1965).
  • Chemical Transformations :

    • The hydration and cyclisation of semiphorone, a compound closely related to this compound, were studied in acidic media, shedding light on the chemical behavior of such compounds (Cabani & Ceccanti, 1966).
    • Research on the synthesis of the racemic sex pheromone of Pseudococcus comstocki demonstrated the application of 2,6-dimethylhepta-1,5-dien-3-ol in pheromone production (Ishchenko et al., 2004).
  • Biological and Agricultural Applications :

    • A study on the synthesis of grandisol, a monoterpene used in protecting cotton crops from pests, highlighted the use of 3,6-dimethylhepta-1,6-dien-3-ol, which is structurally similar to this compound, in agricultural applications (Marotta, Righi, & Rosini, 1999).

Safety and Hazards

The safety data sheet for a related compound, TRANS,TRANS-2,4-HEXADIEN-1-OL, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, wearing eye protection, face protection, protective clothing, and protective gloves .

Properties

IUPAC Name

2,4-dimethylhepta-2,6-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h4,6,8,10H,1,5,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRHBMHQQIEOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C=C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304685
Record name 2,4-Dimethyl-2,6-heptadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80192-56-9
Record name 2,4-Dimethyl-2,6-heptadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80192-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-2,6-heptadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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